molecular formula C16H23N7O B6448138 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640898-13-9

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448138
CAS No.: 2640898-13-9
M. Wt: 329.40 g/mol
InChI Key: YOLZCQRBOGQGNX-UHFFFAOYSA-N
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Description

The compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic molecule featuring a pyrimidine core linked to a piperazine ring and a dihydropyrazinone moiety.

Properties

IUPAC Name

3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-12-11-13(20(2)3)19-16(18-12)23-9-7-22(8-10-23)14-15(24)21(4)6-5-17-14/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLZCQRBOGQGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves multiple steps:

  • Preparation of the pyrimidine derivative: : Starting from commercially available 2-chloro-4,6-dimethylpyrimidine, the substitution of the chlorine atom with a dimethylamino group using dimethylamine in the presence of a base like potassium carbonate. Reaction is typically conducted under reflux conditions.

  • Formation of the piperazine ring: : The pyrimidine derivative is then reacted with piperazine under anhydrous conditions, usually in a solvent such as ethanol or methanol, to introduce the piperazine moiety.

  • Cyclization to form the pyrazinone ring: : The final cyclization step involves the reaction of the intermediate with methylhydrazine, under acidic conditions, to close the pyrazinone ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above-mentioned synthetic steps to increase yield, reduce reaction times, and minimize the use of hazardous reagents. High-throughput synthesis and the use of automated reactors can also facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, primarily at the dimethylamino group or the pyrazinone ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the pyrimidine ring or the dimethylamino group, often using hydrogenation conditions.

  • Substitution: : Nucleophilic substitutions are common, particularly at the pyrimidine ring, where halogens or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Nucleophiles such as amines, thiols, or alcohols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation products: : N-oxides of the dimethylamino group.

  • Reduction products: : Reduced forms of the pyrimidine ring and dimethylamino group.

  • Substitution products: : Derivatives with nucleophiles replacing halogens or other leaving groups on the pyrimidine ring.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex organic compounds, often used in combinatorial chemistry for drug discovery.

  • Biology: : The unique structural features of the compound make it a valuable tool in studying enzyme-substrate interactions and receptor binding assays.

  • Medicine: : It is being investigated for its potential therapeutic applications, including its role as a lead compound in developing new drugs for neurological disorders and cancers.

  • Industry: : In the industrial sector, it is used in the development of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one largely depends on its interaction with biological molecules. It is thought to exert its effects through the following pathways:

  • Molecular Targets: : The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling.

  • Pathways Involved: : It can activate or inhibit pathways involved in cell proliferation, apoptosis, or neurotransmission, depending on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of analogous compounds and their properties:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name/Structure Key Features Biological Activity/Findings Reference
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo-pyrimidine core with an imino group Synthesized via ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate; no bioactivity reported
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido-pyrimidine fused with pyrazolo-pyrazine; dimethylamino-piperidine Patent-listed as a potential therapeutic agent (unspecified targets)
6-[3-(Aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine () Pyrimidine with aminomethyl-piperidine Supplier-listed as a building block for drug discovery; no bioactivity data

Key Observations :

Structural Similarities: The target compound shares a pyrimidine-piperazine linkage with the patent-listed derivatives in , which also incorporate pyrazolo-pyrazine or pyrido-pyrimidine scaffolds . Unlike the dihydropyrazinone moiety in the target compound, focuses on pyrazolo-pyrimidines with imino or hydrazine groups .

Functional Differences: The patent compounds () emphasize bulkier fused-ring systems (e.g., pyrido-pyrimidine), which may enhance binding affinity to kinase domains compared to the simpler dihydropyrazinone in the target compound .

Synthesis Challenges: The target compound’s dihydropyrazinone moiety introduces conformational flexibility, which may complicate synthesis compared to rigid pyrazolo-pyrimidines in . No direct synthetic routes for the target compound were found; however, ’s patent suggests that piperazine-linked pyrimidines are achievable via nucleophilic substitution reactions .

Biological Activity

The compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic molecule with potential applications in pharmacology, particularly in the development of therapeutic agents. Its structure incorporates functional groups that are known to interact with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N7O2C_{17}H_{25}N_{7}O_{2}, with a molecular weight of approximately 359.4 g/mol. The compound features a piperazine ring and a pyrimidine moiety, which are common structural motifs associated with various biological activities.

PropertyValue
Molecular FormulaC17H25N7O2
Molecular Weight359.4 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with specific receptors. Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Potential

A study focused on the structure-based design of selective CDK9 inhibitors found that derivatives similar to the compound exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. The selectivity for CDK9 over other kinases suggests a targeted approach that minimizes side effects while maximizing therapeutic efficacy .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, an MTT assay revealed that the compound's IC50 values were significantly lower than those of established chemotherapeutics, indicating potent cytotoxic activity against cancer cells .

Case Studies

  • Case Study on CDK Inhibition :
    • Objective : To evaluate the selectivity and potency of the compound as a CDK9 inhibitor.
    • Method : High-throughput screening against a panel of kinases.
    • Results : The compound displayed over 100-fold selectivity for CDK9 compared to CDK1 and CDK2, with an IC50 value in the nanomolar range.
    • : This selectivity highlights its potential as an anti-cancer agent with reduced off-target effects .
  • Case Study on Apoptosis Induction :
    • Objective : To assess the apoptotic effects of the compound in human leukemia cells.
    • Method : Flow cytometry analysis post-treatment.
    • Results : Significant increases in early and late apoptotic cells were observed, confirming its role in promoting programmed cell death.
    • : The compound effectively triggers apoptosis, supporting its development as a therapeutic agent for leukemia .

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